PF-4708671 is a cell-permeable, synthetic small molecule classified as a selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1). [, ] S6K1 is a serine/threonine kinase downstream of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. [, , ] This pathway is crucial in regulating cell growth, proliferation, protein synthesis, and metabolism. [, , ] Due to its highly selective nature, PF-4708671 is widely employed in scientific research to investigate the specific roles of S6K1 within the intricate mTORC1 pathway. [, , ]
Further Investigation of Off-Target Effects: Despite being considered highly selective, some studies have reported off-target effects of PF-4708671, such as its ability to inhibit mitochondrial complex I activity. [] Future research should focus on thoroughly characterizing its off-target effects to avoid misinterpretations in experimental results.
PF-4708671 is a highly specific and cell-permeable inhibitor of p70 ribosomal S6 kinase 1, a key regulator of protein synthesis and cell growth downstream of the mechanistic target of rapamycin complex 1. It exhibits an inhibitory concentration (IC50) value of approximately 160 nM, making it effective in modulating S6K1 activity. This compound has garnered attention in various research fields due to its potential therapeutic applications, particularly in cancer and neurological disorders.
PF-4708671 was developed by Pfizer and is classified as a piperazinyl-pyrimidine compound. It is primarily recognized for its ability to inhibit the phosphorylation activity of p70 ribosomal S6 kinase 1, which plays a crucial role in cellular signaling pathways involved in growth and metabolism. The compound is available through various suppliers, including Sigma-Aldrich and APExBIO, for research purposes.
The synthesis of PF-4708671 involves multiple steps typical for piperazinyl-pyrimidine derivatives. While specific details on the synthetic route are proprietary, it generally includes the following stages:
Technical details regarding yield percentages and reaction conditions are often proprietary but are critical for reproducibility in laboratory settings.
PF-4708671's molecular structure can be described as follows:
The structure features a piperazine ring connected to a pyrimidine base, which is essential for its binding affinity to the target kinase. The spatial arrangement and functional groups contribute to its specificity towards p70 ribosomal S6 kinase 1.
PF-4708671 primarily functions through competitive inhibition of p70 ribosomal S6 kinase 1. In biochemical assays, it has been shown to reduce the phosphorylation of substrates like the ribosomal protein S6, thereby affecting downstream signaling pathways.
PF-4708671 exerts its effects by binding to the ATP-binding site of p70 ribosomal S6 kinase 1, inhibiting its kinase activity. This inhibition leads to decreased phosphorylation of downstream targets involved in protein synthesis and cell proliferation.
PF-4708671 exhibits several notable physical and chemical properties:
PF-4708671 has several significant applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3